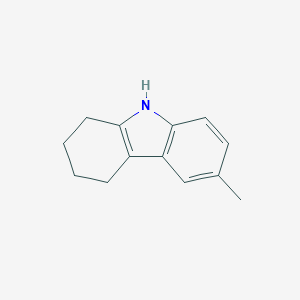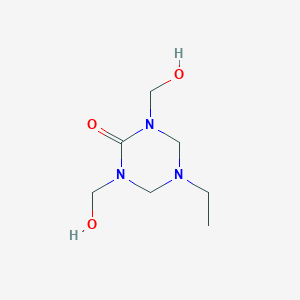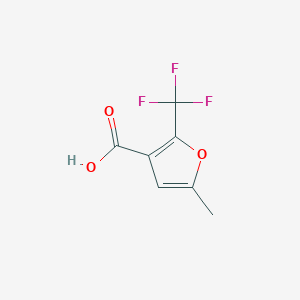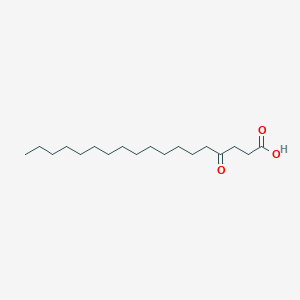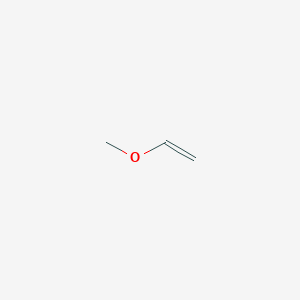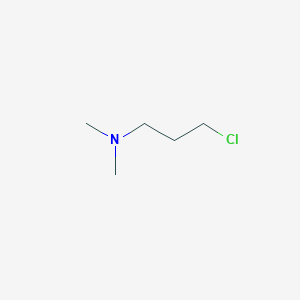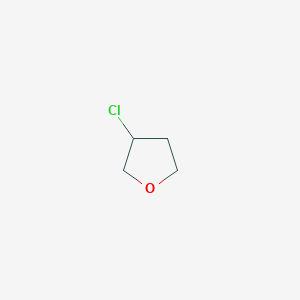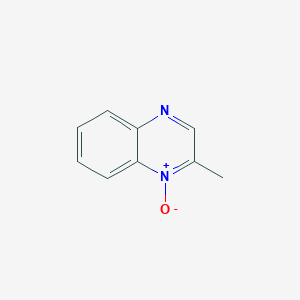
2-Methylquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinoxaline 1-oxide (MeIQx) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent mutagen and carcinogen that has been found in cooked meat and fish. MeIQx is formed during the cooking process of meat and fish, especially when they are grilled, roasted, or fried. This compound has been extensively studied due to its potential health effects on humans.
Mecanismo De Acción
2-Methylquinoxaline 1-oxide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and lipids, leading to cellular damage. The mechanism of action of 2-Methylquinoxaline 1-oxide involves the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
Efectos Bioquímicos Y Fisiológicos
2-Methylquinoxaline 1-oxide has been shown to induce tumors in various animal models, including rats and mice. It has been found to cause tumors in the liver, colon, bladder, and mammary glands. 2-Methylquinoxaline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In addition, 2-Methylquinoxaline 1-oxide has been found to affect the immune system and alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylquinoxaline 1-oxide is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis. It can be used to investigate the effects of dietary mutagens on cancer development and to assess the risk of exposure to these compounds. However, 2-Methylquinoxaline 1-oxide has limitations in terms of its relevance to human exposure. The levels of 2-Methylquinoxaline 1-oxide found in cooked meat and fish are much lower than the levels used in laboratory studies. Therefore, caution should be taken when extrapolating the results of animal studies to human health effects.
Direcciones Futuras
There are several future directions for research on 2-Methylquinoxaline 1-oxide. One area of research is to investigate the effects of low-dose exposure to 2-Methylquinoxaline 1-oxide on cancer development. Another area of research is to identify biomarkers of 2-Methylquinoxaline 1-oxide exposure and to develop methods for assessing dietary exposure to this compound. In addition, future research could focus on identifying dietary factors that can modulate the effects of 2-Methylquinoxaline 1-oxide on cancer development. Finally, research could be directed towards developing strategies for reducing the formation of 2-Methylquinoxaline 1-oxide during the cooking process of meat and fish.
Métodos De Síntesis
2-Methylquinoxaline 1-oxide can be synthesized by various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide or nitric oxide. Another method involves the reaction of 2-methylquinoxaline with sodium hypochlorite. These methods have been used to produce 2-Methylquinoxaline 1-oxide in the laboratory for scientific research purposes.
Aplicaciones Científicas De Investigación
2-Methylquinoxaline 1-oxide has been widely studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanisms of DNA damage and repair. 2-Methylquinoxaline 1-oxide has also been used in animal studies to investigate the effects of dietary exposure to this compound on cancer development. In addition, 2-Methylquinoxaline 1-oxide has been used as a biomarker for assessing human exposure to dietary mutagens.
Propiedades
Número CAS |
18916-44-4 |
|---|---|
Nombre del producto |
2-Methylquinoxaline 1-oxide |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-methyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
Clave InChI |
KMMAYSLYWWTEKF-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2N=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



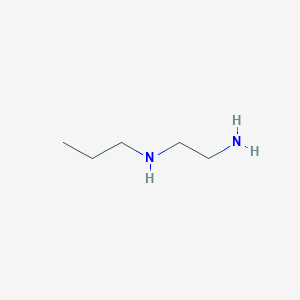
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
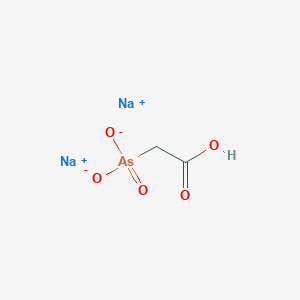
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
